Dual HER2/EGFR Targeting Potential via Irreversible Mechanism
This compound is structurally positioned within a class of irreversible pan-HER inhibitors. While direct biochemical IC50 data for this precise compound is not publicly available in vendor-provided documentation, its design as an irreversible inhibitor is a key differentiator from earlier reversible inhibitors like gefitinib or erlotinib [1]. The class is known for forming a covalent bond with a specific cysteine residue in the ATP-binding pocket, leading to prolonged target inhibition, which was a primary driver for the development of compounds like neratinib (HKI-272) that emerged from the same research program [1]. A closely related analog, compound 86 (EKB-569), a comparator provided by the original research team, demonstrated IC50 values of 1.2 nM against EGFR and 19.0 nM against HER2, highlighting the class's potent activity [2].
| Evidence Dimension | Mechanism of Action |
|---|---|
| Target Compound Data | Irreversible TKI (mechanism inferred from chemical class) |
| Comparator Or Baseline | EKB-569 (Compound 86): IC50 1.2 nM (EGFR), 19.0 nM (HER2) [2] |
| Quantified Difference | N/A - Direct comparison data unavailable. The class-level advantage over reversible TKIs is prolonged target engagement. |
| Conditions | Enzymatic kinase inhibition assays [2] |
Why This Matters
For a preclinical program focused on overcoming resistance to reversible EGFR inhibitors, sourcing an irreversible inhibitor scaffold is a critical procurement decision, distinguishing it from earlier-generation tool compounds.
- [1] Tsou, H. R., et al. Optimization of 6,7-disubstituted-4-(arylamino)quinoline-3-carbonitriles as orally active, irreversible inhibitors of human epidermal growth factor receptor-2 kinase activity. Journal of Medicinal Chemistry, 2005, 48(4), 1107-1131. View Source
- [2] Tsou, H. R., et al. 6,7-Disubstituted-4-anilinoquinoline-3-carbonitrile Derivatives as Irreversible Inhibitors of EGFR and HER-2 Kinases. US Patent 7,148,241, 2006. View Source
